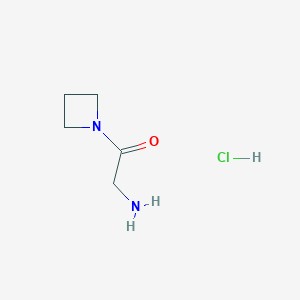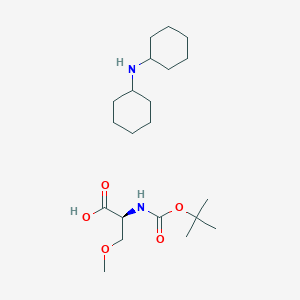![molecular formula C7H13N3 B1396098 [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine CAS No. 1265634-26-1](/img/structure/B1396098.png)
[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858, but since the 1840s, several imidazole derivatives have been discovered . Its synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product, which was initially called glyoxaline .Molecular Structure Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique
Synthèse de médicaments pharmaceutiques
Les dérivés de l'imidazole sont essentiels à la synthèse de divers médicaments pharmaceutiques en raison de leur large éventail d'activités biologiques. Ils servent de synthons clés dans le développement de nouveaux médicaments dotés de propriétés antibactériennes, antifongiques, antivirales et anti-inflammatoires . Par exemple, les composés à base d'imidazole comme le métronidazole et le tinidazole sont bien connus pour leurs effets antibactériens et antiprotozoaires.
Agents antituberculeux
Le motif structurel de l'imidazole est bénéfique dans la synthèse de composés présentant une activité antituberculeuse. Les chercheurs ont synthétisé des dérivés de l'imidazole qui présentent une activité significative contre Mycobacterium tuberculosis, la bactérie responsable de la tuberculose . Ces composés pourraient conduire à de nouveaux traitements pour ce problème de santé mondial persistant.
Recherche anticancéreuse
Des cycles imidazole se trouvent dans des composés utilisés en recherche anticancéreuse, tels que la dacarbazine, qui est utilisée pour traiter la maladie de Hodgkin . La partie imidazole peut interagir avec l'ADN des cellules cancéreuses, conduisant à des effets cytotoxiques qui peuvent inhiber la croissance des cellules cancéreuses.
Produits chimiques agricoles
Dans le secteur agricole, les dérivés de l'imidazole sont utilisés pour créer des pesticides et des fongicides. Leur structure chimique leur permet d'interférer avec les processus biologiques des ravageurs et des champignons, offrant une protection aux cultures et augmentant la productivité agricole .
Science des matériaux
Les composés de l'imidazole ont des applications en science des matériaux, en particulier dans la synthèse de matériaux fonctionnels. Leurs propriétés chimiques uniques leur permettent d'être utilisés dans la création de polymères et de revêtements présentant des caractéristiques spécifiques, telles qu'une durabilité accrue ou une résistance aux facteurs environnementaux .
Catalyse
Le cycle imidazole est utilisé en catalyse en raison de sa capacité à agir comme un ligand, se liant aux métaux et facilitant diverses réactions chimiques. Cette propriété est essentielle dans les procédés industriels où des catalyseurs sont nécessaires pour augmenter l'efficacité et la sélectivité des transformations chimiques .
Recherche sur l'énergie solaire
Les dérivés de l'imidazole sont explorés dans la recherche sur l'énergie solaire, en particulier dans le développement de colorants pour les cellules solaires. Ces composés peuvent absorber la lumière et la convertir en énergie électrique, ce qui les rend précieux pour améliorer l'efficacité des dispositifs photovoltaïques .
Revêtements antimicrobiens
Les propriétés antimicrobiennes des dérivés de l'imidazole les rendent adaptés au développement de revêtements capables d'empêcher la croissance des bactéries et des champignons sur les surfaces. Cette application est particulièrement pertinente dans les milieux de soins de santé, où la prévention de la propagation des infections est essentielle .
Mécanisme D'action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives show activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic .
Mode of Action
Biochemical Pathways
It’s known that imidazole is a core component of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it’s plausible that [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine could influence these biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Given the broad range of activities associated with imidazole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
It’s worth noting that the reaction conditions for the synthesis of certain imidazole compounds can be mild enough for the inclusion of a variety of functional groups , suggesting that these compounds may be relatively stable under various conditions.
Safety and Hazards
Orientations Futures
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
Analyse Biochimique
Biochemical Properties
[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The imidazole ring in this compound can bind to the heme iron atom of cytochrome P450, affecting its catalytic activity . Additionally, this compound may interact with other biomolecules such as nucleic acids and proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . It also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with cytochrome P450 enzymes, which can lead to enzyme inhibition or activation . This binding can alter the enzyme’s conformation and affect its ability to catalyze reactions. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo degradation over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites . Additionally, it may interact with cofactors and other molecules involved in metabolic processes, further influencing its metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and then distributed to various organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes . The precise localization of the compound within cells can affect its interactions with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
1-imidazol-1-yl-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(2,8)5-10-4-3-9-6-10/h3-4,6H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSADMMSAYQWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)

![2-bromo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B1396028.png)

![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1396034.png)

